

Comprehensive Technical Guide: 3-Bromo-7-Nitroindazole as a Selective nNOS Inhibitor

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Compound Focus: 3-Bromo-7-Nitroindazole

CAS No.: 74209-34-0

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Introduction and Chemical Profile

3-Bromo-7-nitroindazole (3-BNI) is a synthetic small molecule that functions as a **potent and selective inhibitor** of neuronal nitric oxide synthase (nNOS). This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly for investigating the role of nitric oxide (NO) signaling in various physiological and pathological processes. The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring [1].

The molecular structure of 3-BNI features a bromine substituent at the 3-position and a nitro group at the 7-position of the indazole ring system, which collectively contribute to its biological activity and selectivity profile. With a molecular weight of 242.03 g/mol and the chemical formula $C_7H_4BrN_3O_2$, 3-BNI represents an important chemical probe for dissecting NO-mediated signaling pathways in experimental models [1] [2] [3].

Physicochemical Properties

The following table summarizes the key physicochemical characteristics of **3-Bromo-7-nitroindazole**:

Table 1: Physicochemical Properties of **3-Bromo-7-nitroindazole**

Property	Value/Specification	Source
Molecular Weight	242.03 g/mol	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1] [2] [3]
CAS Number	74209-34-0	[2] [3]
PubChem CID	1649	[3]
Physical State	Solid	[2]
Solubility	Insoluble in H ₂ O; ≥10 mg/mL in ethanol; ≥45.1 mg/mL in DMSO	[2]
Storage Conditions	Desiccate at +4°C or store at -20°C	[2] [3]
Purity	≥98% (HPLC)	[3]

The compound demonstrates favorable **lipophilicity** with a predicted logP value of 2.39, suggesting good membrane permeability [1]. This property is particularly important for central nervous system applications where blood-brain barrier penetration is required for efficacy. The polar surface area of 74.5 Å² further supports the potential for CNS activity [1].

Mechanism of Action and Pharmacological Targets

Primary Molecular Targets

3-Bromo-7-nitroindazole functions primarily through the inhibition of nitric oxide synthase (NOS) isoforms, with particular selectivity toward the neuronal form:

Table 2: Nitric Oxide Synthase Inhibition Profile of 3-BNI

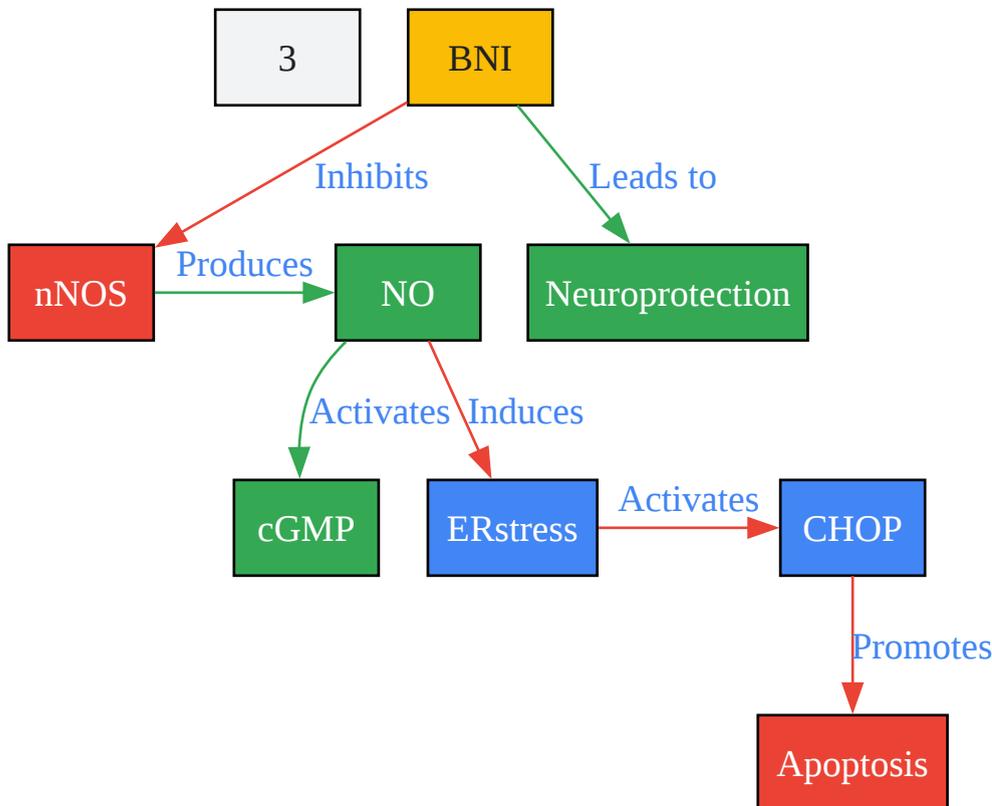
Target Enzyme	Action	Biological Significance
Neuronal NOS (nNOS/NOS1)	Potent inhibitor	Regulates NO signaling in central and peripheral nervous systems; implicated in synaptic plasticity, neurotoxicity, and behavioral modulation [1] [4] Inducible

NOS (iNOS/NOS2) | Inhibitor | Mediates immune and inflammatory responses; upregulated in various pathological conditions | [1] | | **Endothelial NOS (eNOS/NOS3)** | Inhibitor | Regulates vascular tone and endothelial function; important for cardiovascular homeostasis | [1] |

The **selectivity of 3-BNI for nNOS** relative to other isoforms has been demonstrated in comparative studies with other indazole derivatives [3]. This selective inhibition makes it particularly valuable for discriminating nNOS-mediated effects from those involving other NOS isoforms in experimental settings.

Downstream Signaling Pathways

The inhibition of nNOS by 3-BNI modulates several important signaling pathways:



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Figure 1: Signaling pathways modulated by 3-BNI-mediated nNOS inhibition. 3-BNI inhibits nNOS, reducing NO production, which subsequently attenuates ER stress and CHOP-mediated apoptosis, ultimately resulting in neuroprotection.

The diagram illustrates the key mechanism through which 3-BNI exerts neuroprotective effects. By inhibiting nNOS, the compound reduces NO production, which subsequently attenuates endoplasmic reticulum (ER) stress and the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer binding protein homologous protein) [4] [5]. This pathway is particularly relevant in pathological conditions such as cerebral ischemia where excessive NO production contributes to neuronal damage.

Research Applications and Experimental Findings

Neurological Disorders

4.1.1 Cerebral Ischemia/Stroke

Experimental Model: Type 2 diabetes was induced in male Sprague-Dawley rats by feeding a high-fat diet followed by streptozotocin (STZ) treatment (35 mg/kg). Focal cerebral ischemia was induced by 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion [4] [5].

Intervention: 3-BNI was administered intraperitoneally at a dose of 30 mg/kg [4] [5].

Key Findings:

- **Infarct Reduction:** 3-BNI treatment significantly inhibited cerebral infarct volume and reduced brain edema [4] [5].
- **Functional Improvement:** Treated animals showed improved functional recovery of neurological deficits [4].
- **ER Stress Modulation:** The neuroprotective effects were associated with reduced expression of ER stress markers GRP78 and CHOP, along with decreased DNA fragmentation as measured by TUNEL assay [4] [5].

This study demonstrated that 3-BNI provides significant neuroprotection in a diabetic stroke model, suggesting its potential therapeutic value for ischemic brain injury, particularly in the context of comorbid metabolic conditions [4] [5].

4.1.2 Spatial Learning and Memory

Experimental Model: Spatial learning and memory were assessed in male rats using the Morris water maze (MWM) paradigm [6].

Intervention: Animals received 3-BNI (20 mg/kg/day) or saline via intraperitoneal injection for 5 days [6].

Key Findings:

- **Cognitive Impairment:** Chronic 3-BNI administration impaired both the acquisition of the MWM task and performance in the probe trial [6].
- **NO-Dependent Effect:** The cognitive effects were reversed by L-arginine, confirming the NO-dependent mechanism of action [6].
- **Specificity:** The observed effects were not attributable to changes in locomotor activity or blood pressure [6].

These findings suggest that nNOS-derived NO plays a crucial role in spatial memory formation, highlighting the importance of balanced NO signaling for cognitive function [6].

Behavioral Modulation

4.2.1 Maternal Aggression

Experimental Model: Maternal aggression was studied in lactating prairie voles (*Microtus ochrogaster*) [7].

Intervention: Animals were injected with either oil (vehicle) or 3-BNI [7].

Key Findings:

- **Aggression Reduction:** 3-BNI treatment significantly impaired the expression of maternal aggression toward intruder males [7].
- **Cellular Correlates:** The behavioral changes were associated with reduced citrulline immunoreactivity in the paraventricular nucleus of the hypothalamus [7].

This study provides evidence for an excitatory role of nNOS-derived NO in the mediation of maternal aggression in rodents [7].

Plant Biology

Interestingly, 3-BNI has also been identified as a chemical inhibitor of blue light signaling in plants:

Experimental Model: Arabidopsis seedlings germinated in dark conditions and subsequently exposed to blue light [8].

Intervention: Treatment with 3-BNI to inhibit cryptochrome function [8].

Key Findings:

- **Cryptochrome Inhibition:** 3-BNI physically interacts with the blue light receptor Cryptochrome 1 (CRY1) in plants [8].
- **Transcriptional Regulation:** 3-BNI negatively affects the translation of ribosome-related genes in response to blue light exposure [8].

This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, highlighting its utility in plant photobiology research [8].

Experimental Protocols

In Vivo Administration in Rodent Models

Based on the published literature, the following protocol is recommended for in vivo studies:

Table 3: Experimental Administration Guidelines for 3-BNI

Parameter	Specifications	References
Recommended Dose	20-30 mg/kg	[4] [6]
Route of Administration	Intraperitoneal injection	[4] [6]
Dosing Frequency	Single dose or daily for up to 5 days	[4] [6]
Vehicle	Ethanol, DMSO, or oil-based vehicles	[2] [7]
Stock Solution Preparation	Dissolve in DMSO (≥ 45.1 mg/mL) or ethanol (≥ 10 mg/mL)	[2]

Formulation and Handling

- **Stock Solution:** Prepare a concentrated stock solution in DMSO (e.g., 50-100 mM) for in vitro applications [2] [3].
- **Working Solution:** Dilute the stock solution in appropriate physiological buffers while ensuring the final DMSO concentration does not exceed 0.1-1% to maintain cellular viability.
- **In Vivo Dosing:** For animal studies, further dilute the stock solution in saline or appropriate vehicle to achieve the desired concentration for administration [4] [6].
- **Storage:** Store the compound as a solid at -20°C or as a stock solution at +4°C for short-term use [2] [3].

Safety and Toxicity Considerations

While comprehensive toxicity data for 3-BNI is limited in the available literature, predicted ADMET properties provide some insight into its safety profile:

Table 4: Predicted ADMET Properties of **3-Bromo-7-nitroindazole**

Property	Prediction	Confidence	Human Intestinal Absorption	Blood-Brain Barrier Penetration	CYP450 1A2 Inhibition	CYP450 2C19 Inhibition	AMES Toxicity	Carcinogenicity
	Positive	High [1]	Positive	Positive	Inhibitor	Inhibitor	AMES toxic	Non-carcinogen
			High [1]	High [1]	High [1]	High [1]	Moderate [1]	Moderate [1]

Researchers should exercise appropriate caution when handling 3-BNI, particularly in light of the predicted AMES toxicity potential. As with any experimental compound, personal protective equipment should be worn, and proper laboratory safety protocols followed.

Conclusion

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